4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C26H25N3O7 and a molecular weight of 491.505 g/mol . This compound is known for its unique structure, which includes an ethoxyaniline group, a carbohydrazonoyl group, and a dimethoxybenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the ethoxyaniline derivativeThe final step involves the esterification of the phenyl group with 3,4-dimethoxybenzoic acid . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyaniline group can form hydrogen bonds with amino acid residues, while the carbohydrazonoyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate include:
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- (4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Properties
CAS No. |
767310-40-7 |
---|---|
Molecular Formula |
C26H25N3O7 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H25N3O7/c1-4-35-20-12-8-19(9-13-20)28-24(30)25(31)29-27-16-17-5-10-21(11-6-17)36-26(32)18-7-14-22(33-2)23(15-18)34-3/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
InChI Key |
VOQVDPIGSRLTDL-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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